LogP Comparison: 2-Dimethylamino vs. 2-Amino and 2-Methyl Analogs
The logP of 2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (0.76) falls within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5), while differing significantly from the more polar 2-amino analog (XLogP3 ~0.3) and the more lipophilic 2-methyl analog (XLogP3 ~1.1) [1]. This intermediate lipophilicity suggests a balanced profile for both aqueous solubility and membrane transit, which is critical for cell-based assays and early PK profiling. [IMPORTANT NOTE: The comparator data are class-level inferences drawn from computed properties of analogous scaffolds; direct experimental LogP for the 2-amino and 2-methyl compounds in identical assay conditions were not located in the open literature during this evidence collection.]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.76050 (ChemSrc computed/experimental) |
| Comparator Or Baseline | 2-amino analog: XLogP3 ~0.3; 2-methyl analog: XLogP3 ~1.1 (PubChem computed) |
| Quantified Difference | ΔLogP(target vs. 2-amino) ≈ +0.46; ΔLogP(target vs. 2-methyl) ≈ -0.34 |
| Conditions | Computed/predicted values (ChemSrc, PubChem); experimental conditions may vary |
Why This Matters
Intermediate lipophilicity reduces the risk of poor aqueous solubility (common for high-LogP analogs) while avoiding excessive polarity that may hinder membrane penetration, making this compound a more versatile starting point for hit-to-lead optimization.
- [1] PubChem. (n.d.). Computed properties for 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one and 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Class-level: XLogP3 predictions for scaffold analogs] View Source
